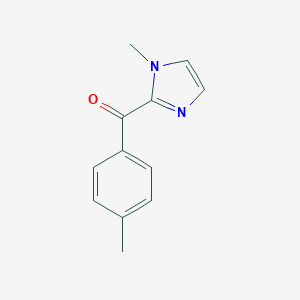

(1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

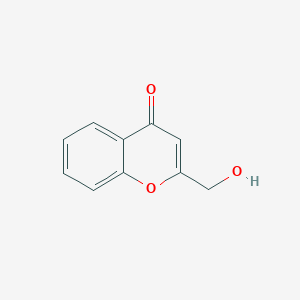

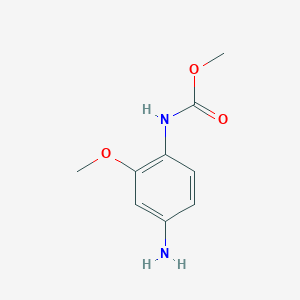

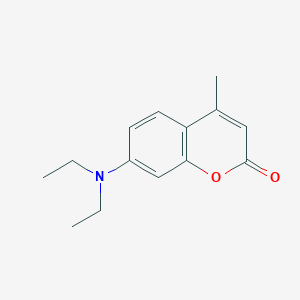

“(1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone” is an organic intermediate . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of “(1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone” derivatives can be achieved by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols produced in this process can be converted into the carbonyl compounds via the corresponding quaternary salts .Molecular Structure Analysis

The stable (1-methyl-1H-imidazol-2-yl) methanol system, R-C(OH)-C=N-CH=CH-NCH3, can be regarded as a masked form of the carbonyl group as well as a synthon of the group .Chemical Reactions Analysis

The alcohols produced in the synthesis process were convertible into the carbonyl compounds via the corresponding quaternary salts . This indicates that the compound can undergo a variety of chemical reactions, particularly those involving the carbonyl group.Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of “(1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone”, organized into detailed sections for each field:

Anti-tubercular Activity

Imidazole derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . Compounds like 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole have shown promising results, with minimum inhibitory concentration (MIC) values being calculated to assess their effectiveness .

Synthesis of Derivatives

The compound has been used in the synthesis of various derivatives. For instance, (1-Methyl-1H-imidazol-2-yl)methanol derivatives have been prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .

Regiocontrolled Synthesis

Recent advances in the synthesis of substituted imidazoles highlight the importance of regiocontrolled synthesis. These heterocycles are key components in functional molecules used in a variety of everyday applications .

Therapeutic Potential

Imidazole is a five-membered heterocyclic moiety that possesses significant therapeutic potential. It has been studied extensively for its role in various therapeutic applications due to its structural similarity to the biologically important histidine and histamine .

Propiedades

IUPAC Name |

(1-methylimidazol-2-yl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-3-5-10(6-4-9)11(15)12-13-7-8-14(12)2/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXRMWVCVOVDEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=NC=CN2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dichlorophenyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B354140.png)

![Ethyl 2-({[(4-chlorophenyl)sulfonyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B354157.png)

![4-{5-[(carboxymethyl)sulfanyl]-1H-tetraazol-1-yl}benzoic acid](/img/structure/B354170.png)

![7-[(2-Fluorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B354171.png)

![Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate](/img/structure/B354247.png)

![Ethyl [2-(4-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B354253.png)